![molecular formula C16H15N3OS B2968303 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851980-72-8](/img/structure/B2968303.png)
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
Benzothiazole is a heterocyclic compound. It’s a colorless liquid with a peculiar odor and is a versatile heterocycle used for the synthesis of a wide variety of medicinal compounds .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular structure of benzothiazole consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles . They can also undergo a Regel-type transition-metal-free direct C-2 aroylation with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary depending on their specific structure. For example, benzothiazole itself is a colorless liquid .Scientific Research Applications
Antimicrobial Agents
Benzothiazole derivatives have been shown to possess potent antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anti-inflammatory Agents
These compounds also exhibit anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Enzyme Inhibition
Benzothiazole derivatives can act as enzyme inhibitors, potentially leading to the development of treatments for diseases where enzyme regulation is a factor .
Cancer Research
Some benzothiazole derivatives have been explored for their anti-tumor properties, offering a pathway for the creation of new anticancer drugs .
Agrochemicals
The structural versatility of benzothiazole allows for its application in agrochemicals, including fungicides, herbicides, and insecticides .
Fluorescent Materials
Due to their fluorescent properties, benzothiazole derivatives are used in imaging reagents and electroluminescent devices, contributing to advancements in material science .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-11(2)14-13(9-10)21-16(17-14)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTWSDNAHDWVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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